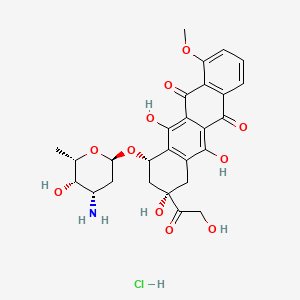
Buccastem
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buccastem, also known as prochlorperazine, is a phenothiazine derivative used primarily as an antiemetic and antipsychotic medication. It is commonly prescribed to treat nausea, vomiting, dizziness, and schizophrenia. This compound works by blocking dopamine receptors in the brain, which helps to alleviate symptoms associated with these conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of prochlorperazine involves the reaction of 2-chlorophenothiazine with 1-methyl-4-piperazinepropyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of prochlorperazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Prochlorperazine undergoes several types of chemical reactions, including:
Oxidation: Prochlorperazine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert prochlorperazine to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Prochlorperazine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter pathways and receptor binding.
Medicine: Extensively studied for its antiemetic and antipsychotic properties. It is used in clinical trials to evaluate its efficacy in treating various conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Prochlorperazine exerts its effects primarily by blocking dopamine D2 receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter involved in regulating mood, behavior, and nausea. By inhibiting dopamine receptors, prochlorperazine helps to alleviate symptoms of nausea, vomiting, and psychosis. Additionally, it has some affinity for histamine and cholinergic receptors, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Prochlorperazine is often compared with other phenothiazine derivatives, such as chlorpromazine and fluphenazine. While all these compounds share a similar chemical structure and mechanism of action, prochlorperazine is unique in its higher potency and efficacy in treating nausea and vomiting. Other similar compounds include:
Chlorpromazine: Used primarily as an antipsychotic.
Fluphenazine: Known for its long-acting injectable formulations.
Promethazine: Commonly used as an antihistamine and antiemetic.
Prochlorperazine’s unique combination of antiemetic and antipsychotic properties makes it a valuable medication in both clinical and research settings.
Eigenschaften
CAS-Nummer |
88021-18-5 |
|---|---|
Molekularformel |
C24H28ClN3O4S |
Molekulargewicht |
490.0 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H24ClN3S.C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
ZYSCHNVPUOSLNC-BTJKTKAUSA-N |
Isomerische SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfate](/img/structure/B10754415.png)


![1-((3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B10754433.png)


![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B10754469.png)
![3-[4-(diethylamino)phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B10754485.png)
![(1R,13R,14S,19S,22R)-13,22-dimethoxy-11,14,16-trimethyl-10,15-dioxo-3,23-dioxa-11,16-diazatricyclo[17.3.1.04,9]tricosa-4,6,8-triene-5-carbonitrile](/img/structure/B10754490.png)

![2-[[3-[[[cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-(1-hydroxyethyl)-5-(hydroxymethyl)-N-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)-1,2-oxazolidine-3-carboxamide](/img/structure/B10754500.png)
